molecular formula C25H27N7O B10948941 3-(5-Methyl-2H-1,2,3,4-tetraazol-2-YL)-N-[(E)-1-phenyl-1-(4-pyridyl)methylidene]-1-adamantanecarbohydrazide

3-(5-Methyl-2H-1,2,3,4-tetraazol-2-YL)-N-[(E)-1-phenyl-1-(4-pyridyl)methylidene]-1-adamantanecarbohydrazide

Cat. No.: B10948941
M. Wt: 441.5 g/mol
InChI Key: NRRJIEQHFBWDSM-XAYXJRQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-2H-1,2,3,4-tetraazol-2-YL)-N-[(E)-1-phenyl-1-(4-pyridyl)methylidene]-1-adamantanecarbohydrazide is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a phenyl group, a pyridyl group, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2H-1,2,3,4-tetraazol-2-YL)-N-[(E)-1-phenyl-1-(4-pyridyl)methylidene]-1-adamantanecarbohydrazide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions.

    Adamantane Derivative Preparation: Adamantane derivatives are often prepared through Friedel-Crafts alkylation reactions.

    Hydrazide Formation: The adamantane derivative is then converted to the corresponding hydrazide using hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the hydrazide with the appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring and the adamantane moiety.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The phenyl and pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the tetrazole and adamantane moieties.

    Reduction: Aminated derivatives of the imine group.

    Substitution: Various substituted phenyl and pyridyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.

Industry

    Polymer Chemistry: The compound can be incorporated into polymers to modify their properties.

    Electronics: Its unique electronic properties make it a candidate for use in electronic devices.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2H-1,2,3,4-tetraazol-2-YL)-N-[(E)-1-phenyl-1-(4-pyridyl)methylidene]-1-adamantanecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting or modulating their activity. The adamantane moiety provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide: Similar structure but with a phenyl group instead of a methyl group on the tetrazole ring.

    [3-(5-Methyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid: Similar structure but with an acetic acid group instead of the hydrazide moiety.

Uniqueness

The uniqueness of 3-(5-Methyl-2H-1,2,3,4-tetraazol-2-YL)-N-[(E)-1-phenyl-1-(4-pyridyl)methylidene]-1-adamantanecarbohydrazide lies in its combination of a tetrazole ring, a phenyl group, a pyridyl group, and an adamantane moiety. This combination provides a unique set of chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H27N7O

Molecular Weight

441.5 g/mol

IUPAC Name

3-(5-methyltetrazol-2-yl)-N-[(E)-[phenyl(pyridin-4-yl)methylidene]amino]adamantane-1-carboxamide

InChI

InChI=1S/C25H27N7O/c1-17-27-31-32(30-17)25-14-18-11-19(15-25)13-24(12-18,16-25)23(33)29-28-22(20-5-3-2-4-6-20)21-7-9-26-10-8-21/h2-10,18-19H,11-16H2,1H3,(H,29,33)/b28-22+

InChI Key

NRRJIEQHFBWDSM-XAYXJRQQSA-N

Isomeric SMILES

CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)C(=O)N/N=C(\C5=CC=CC=C5)/C6=CC=NC=C6

Canonical SMILES

CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)C(=O)NN=C(C5=CC=CC=C5)C6=CC=NC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.